3-Penten-2-one

Catalog No.
S6561335
CAS No.
3102-33-8
M.F
C5H8O
M. Wt
84.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Penten-2-one

CAS Number

3102-33-8

Product Name

3-Penten-2-one

IUPAC Name

(E)-pent-3-en-2-one

Molecular Formula

C5H8O

Molecular Weight

84.1

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+

SMILES

CC=CC(=O)C

Flavor and Aroma Research

(3E)-pent-3-en-2-one is a naturally occurring volatile organic compound found in many plants and foods, including green tea, tomatoes, and cocoa [, ]. Research has identified it as a key odorant responsible for the characteristic chestnut-like aroma in green tea. Scientists use (3E)-pent-3-en-2-one as a flavoring agent in food science studies to understand and replicate these desirable taste profiles [].

3-Penten-2-one, also known as (E)-3-penten-2-one, is an organic compound with the molecular formula C5H8OC_5H_8O and a molecular weight of approximately 84.1164 g/mol. It is characterized by a double bond and a ketone functional group, making it an enone. The compound has a significant presence in organic chemistry due to its unique structure and properties. Its IUPAC Standard InChIKey is LABTWGUMFABVFG-ONEGZZNKSA-N, and it is registered under the CAS number 3102-33-8. The compound is notable for its chestnut-like aroma, which makes it valuable in flavor and fragrance industries .

Typical of enones, including:

  • Aldol Condensation: This reaction involves the formation of larger carbon chains through the reaction of aldehydes or ketones in the presence of a base or acid catalyst. For instance, 3-penten-2-one can react with acetaldehyde to form 3-methyl-3-penten-2-one under specific conditions .
  • Hydrogenation: The compound can undergo hydrogenation to yield saturated ketones or alcohols.
  • Electrophilic Addition: The double bond in 3-penten-2-one can react with nucleophiles, leading to various substitution products.

Several synthesis methods have been developed for 3-penten-2-one:

  • Aldol Condensation: This method typically involves the reaction of acetaldehyde with methyl ethyl ketone using acid catalysts under controlled temperatures. For example, one patent describes a continuous process utilizing a cation exchange resin as a catalyst at temperatures between 60°C to 100°C, achieving significant yields .
  • Dehydration Reactions: Starting from simpler precursors such as 4-hydroxy-3-pentanone, dehydration can yield 3-penten-2-one.
  • Rearrangement Reactions: Certain rearrangements of related compounds can also lead to the formation of 3-penten-2-one.

3-Penten-2-one finds applications across various industries:

  • Flavoring Agent: Its chestnut-like aroma makes it popular in food flavoring and fragrance formulations.
  • Intermediate in Organic Synthesis: It serves as an important building block in the synthesis of more complex organic compounds.
  • Potential Use in Pharmaceuticals: Although not extensively studied, its biological properties may lend it utility in drug development .

Several compounds share structural similarities with 3-penten-2-one. Here are some notable examples:

Compound NameFormulaKey Features
4-Hydroxy-3-penten-2-oneC5H8O2Contains an additional hydroxy group; an enol and enone derivative .
3-Methyl-3-penten-2-oneC6H10OA methyl-substituted derivative; used in similar applications but with different olfactory properties .
Pentan-2-oneC5H10OA saturated ketone without double bonds; used widely in organic synthesis but lacks the unique aroma .

Uniqueness of 3-Penten-2-One

What sets 3-penten-2-one apart from these compounds is its specific configuration (E) around the double bond and its unique aromatic profile that contributes significantly to its value in flavor and fragrance industries. While other similar compounds may serve as intermediates or have different functional groups, none replicate the exact sensory characteristics offered by 3-penten-2-one .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 11-23-2023

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